N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of sulfonamide and benzamide derivatives is a common theme in the provided papers. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, showcasing the versatility of benzamide derivatives in drug chemistry . The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . These examples demonstrate the diverse synthetic routes employed to create sulfonamide and benzamide compounds with potential biological applications.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various analytical techniques. The 4MNBS compound was characterized by FTIR, NMR, XRD, and thermal analysis, and its molecular geometry was further investigated using Density Functional Theory (DFT) . The crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were determined by X-ray single crystallography . These studies provide a detailed understanding of the molecular architecture and the potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of these compounds has been explored in the context of their potential biological applications. For example, the benzamide derivatives synthesized in were screened for their inhibitory potential against various enzymes, indicating their ability to interact with biological targets. The colorimetric sensing behavior of certain benzamide derivatives for fluoride anions suggests a reactivity that could be harnessed for analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely tied to their molecular structures. The stability of the molecule arising from hyperconjugative interactions and charge delocalization was analyzed using NBO analysis for 4MNBS . The electronic properties, such as HOMO-LUMO energies, were calculated to understand the charge transfer within the molecules . The molecular docking studies provided insights into the inhibitory nature of the compounds against various proteins, indicating their potential antifungal and antiviral nature .
Scientific Research Applications
Synthesis and Metabolic Studies
Disposition and Metabolism in Humans
A novel orexin receptor antagonist, closely related structurally to the chemical compound , was studied for its disposition and metabolism in humans. The study by Renzulli et al. (2011) found that the compound was almost completely eliminated over a 9-day period, primarily via feces, with significant metabolism occurring through oxidation and subsequent rearrangements. This research highlights the compound's metabolic pathways and potential applications in insomnia treatment through orexin receptor antagonism (Renzulli et al., 2011).
Repellent Efficacy
Repellent Efficacy Against Aedes and Simulium
Debboun et al. (2000) evaluated the repellent efficacy of related piperidine compounds against Aedes communis and Simulium venustum. The study found that certain piperidine analogs provided significant protection against these vectors, indicating potential applications of related compounds in developing new repellents (Debboun et al., 2000).
Diagnostic and Therapeutic Research
Metabolism and Disposition of B-Cell Lymphoma-2 Inhibitor
Research into the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, provides insight into the potential therapeutic applications of structurally related compounds. Liu et al. (2017) explored the extensive metabolism of venetoclax, highlighting the role of enzymatic oxidation and the identification of major metabolites. Such studies are critical for understanding the pharmacokinetics and therapeutic efficacy of new drugs (Liu et al., 2017).
Environmental and Safety Applications
Perfluorinated Sulfonamides in Indoor Air
Shoeib et al. (2005) conducted a study on perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor air, shedding light on the occurrence and source strength of these compounds. This research is relevant to understanding the environmental impact and safety of related sulfonamide compounds used in consumer products (Shoeib et al., 2005).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-5-4-10-23(12-13)28(25,26)17-8-6-16(7-9-17)19(24)22-20-18(11-21)14(2)15(3)27-20/h6-9,13H,4-5,10,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGCJZUFGCMONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
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